L-3,5-Diiodotyrosine ethyl ester hydrochloride

Solubility profiling Formulation development Cell-based assays

This L-3,5-Diiodotyrosine ethyl ester hydrochloride is the optimal thyroid hormone precursor building block for Fmoc-SPPS, featuring a free α-amino group that eliminates deprotection steps and an ethyl ester for enhanced lipophilicity in cellular assays. With a theoretical iodine content of 51 wt%, it is the monomer of choice for X-ray visible polyphosphazene biomaterials. Its defined HPLC purity and unique retention time make it a reliable internal standard for iodotyrosine quantification. Choose this precise derivative to ensure synthetic efficiency and assay reproducibility.

Molecular Formula C11H14ClI2NO3
Molecular Weight 497.49 g/mol
CAS No. 74051-47-1
Cat. No. B556647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-3,5-Diiodotyrosine ethyl ester hydrochloride
CAS74051-47-1
Synonyms74051-47-1; L-3,5-Diiodotyrosineethylesterhydrochloride; 3,5-Diiodo-L-tyrosineethylesterhydrochloride; Tyrosine,3,5-diiodo-,ethylester,hydrochloride,L-; AC1MHTQH; C11H13I2NO3.HCl; SCHEMBL2595594; CTK8G0460; H-Tyr(3,5-I2)-OEt.HCl; MolPort-003-909-554; 5261AH; KM1588; AM82358; KB-28743; LS-158277; ethyl(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoatehydrochloride
Molecular FormulaC11H14ClI2NO3
Molecular Weight497.49 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
InChIInChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1
InChIKeyILBBOCVXEPIPBR-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride (CAS 74051-47-1) – What Scientific Procurement Teams Need to Know


L-3,5-Diiodotyrosine ethyl ester hydrochloride (CAS 74051-47-1) is a synthetic diiodotyrosine derivative featuring an ethyl ester moiety and hydrochloride salt form. It is chemically defined as ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate hydrochloride with molecular formula C11H13NO3I2·HCl and a molecular weight of 497.5 g/mol . The compound is a protected, esterified analogue of the thyroid hormone precursor 3,5-diiodo-L-tyrosine (DIT). Its structural modifications enhance lipophilicity and provide a reactive amino group for further derivatization, making it a key building block in thyroid hormone research, peptide chemistry, and iodinated polymer development [1].

Why L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride Is Not Interchangeable with Other Iodotyrosines


In-class iodotyrosine derivatives such as 3,5-diiodo-L-tyrosine (free acid, CAS 300-39-0), N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (CAS 21959-36-4), and Z-protected 3,5-diiodo-L-tyrosine ethyl ester (CAS 102202-92-6) each present distinct physicochemical and reactivity profiles. Direct substitution is not feasible without compromising synthetic efficiency, assay reproducibility, or material compatibility . The target compound's free α-amino group enables immediate peptide coupling without deprotection, while its ethyl ester imparts significantly higher lipophilicity compared to the free acid, directly influencing membrane permeability in cellular assays and solubility in organic reaction media [1][2]. Furthermore, the hydrochloride salt ensures consistent, stable handling in contrast to neutral forms that may vary in hydration state. Selecting the precise derivative is therefore critical for maintaining quantitative fidelity in synthetic routes, biological experiments, and analytical method development.

Quantitative Differentiation Evidence: L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride vs. Closest Analogs


Solubility in DMSO: Ethyl Ester vs. Free Acid Diiodotyrosine

The ethyl ester modification of L-3,5-diiodotyrosine ethyl ester hydrochloride dramatically improves solubility in dimethyl sulfoxide (DMSO), a critical solvent for preparing stock solutions in cell-based assays. In contrast, the parent compound 3,5-diiodo-L-tyrosine (free acid) exhibits limited solubility in DMSO . The hydrochloride salt further enhances dissolution kinetics compared to the neutral ester, enabling higher concentration working stocks with reduced precipitation risk during dilution into aqueous buffers .

Solubility profiling Formulation development Cell-based assays

Synthetic Utility: Direct Peptide Coupling vs. Protected Analogs

L-3,5-Diiodotyrosine ethyl ester hydrochloride possesses a free α-amino group, enabling direct incorporation into peptides via standard coupling reagents (e.g., HBTU, DIC). This eliminates the deprotection step required for N-acetyl or Z-protected analogs (e.g., N-acetyl-3,5-diiodo-L-tyrosine ethyl ester, CAS 21959-36-4; Z-3,5-diiodo-L-tyrosine ethyl ester, CAS 102202-92-6). In a comparative synthetic study, use of the hydrochloride salt reduced total synthesis time by approximately 2–3 hours per peptide and improved crude purity by 10–15% due to fewer side reactions associated with deprotection conditions .

Peptide synthesis Solid-phase chemistry Thyroid hormone analog construction

Polymer Functionalization: Incorporation Efficiency vs. Other Amino Esters

In the synthesis of iodine-containing radiopaque polyphosphazenes, L-3,5-diiodotyrosine ethyl ester hydrochloride was successfully incorporated as a substituent. However, due to steric hindrance from the 3,5-diiodo substitution, a single-substituent polymer could not be formed; instead, mixed-substituent polymers with non-iodinated amino acid ethyl esters (glycine, alanine, phenylalanine) at a fixed 0.5:1.5 molar ratio were required to achieve polymerization [1]. This contrasts with mono-iodinated tyrosine ethyl esters, which may permit higher loading ratios but provide lower X-ray attenuation. The compound's iodine content (theoretical ~51% by weight) offers a quantifiable advantage in imaging contrast relative to non-iodinated or mono-iodinated analogs [2].

Polyphosphazene synthesis Radiopaque biomaterials Controlled drug delivery

HPLC Retention Time: Enhanced Resolution vs. Non-Esterified Diiodotyrosine

Reversed-phase HPLC analysis of iodotyrosines and iodothyronines demonstrates that the ethyl ester derivative exhibits significantly longer retention time compared to the non-esterified 3,5-diiodo-L-tyrosine (DIT) under identical conditions [1]. This increased hydrophobicity allows for improved separation from early-eluting polar interferences, particularly when analyzing complex biological matrices or hydrolyzed protein samples [2]. In a validated HPLC method for pharmaceutical and biological samples, 3,5-diiodo-L-tyrosine eluted at approximately 8.5 minutes, while analogous ethyl ester derivatives (such as N-acetyl-3,5-diiodotyrosine ethyl ester) eluted at 14–18 minutes under the same gradient conditions, providing a retention time increase of ~70–110% [3].

Analytical method development Iodotyrosine quantification Thyroid hormone metabolism

Melting Point and Thermal Stability: Quality Control Differentiation

L-3,5-Diiodotyrosine ethyl ester hydrochloride exhibits a sharp melting point of 201-207°C as a white crystalline solid . This narrow range facilitates identity confirmation and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus. In comparison, the parent 3,5-diiodo-L-tyrosine (free acid dihydrate) decomposes at approximately 200°C with a broader, less defined endotherm . The hydrochloride salt's well-defined melting behavior provides a more reliable QC metric for batch-to-batch consistency than the variable hydration states of the free acid.

QC release testing Thermal analysis Storage condition validation

Proven Application Scenarios for L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride (CAS 74051-47-1)


Solid-Phase Peptide Synthesis of Thyroid Hormone Mimetics

This compound is optimally deployed as a protected diiodotyrosine building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its free α-amine allows direct coupling without a prior deprotection step, streamlining the construction of peptide sequences containing 3,5-diiodotyrosine residues—key structural motifs in thyroxine (T4) and triiodothyronine (T3) analogs . The ethyl ester protects the carboxyl group during chain elongation and is readily cleaved under mild basic conditions after synthesis, preserving the acid-labile peptide-resin linkage.

Synthesis of Radiopaque Biodegradable Polymers

The compound functions as a high-iodine-content monomer for grafting onto polyphosphazene backbones to create X-ray visible biomaterials . Its diiodo substitution (theoretical 51 wt% iodine) delivers superior radiopacity compared to mono-iodinated analogs, making it the monomer of choice when high contrast-to-noise ratio is required for non-invasive imaging of implanted devices or drug delivery depots. The ethyl ester moiety also enhances solubility in organic solvents (e.g., THF) used during polymer functionalization.

Analytical Reference Standard for Iodotyrosine Quantification

Due to its distinct reversed-phase HPLC retention time and well-defined purity (typically ≥97-98% by HPLC) , L-3,5-diiodotyrosine ethyl ester hydrochloride serves as a reliable internal standard or calibration reference for quantifying iodotyrosines in hydrolyzed protein samples, feed premixes, and pharmaceutical formulations. Its increased hydrophobicity relative to non-esterified DIT ensures baseline separation from matrix interferences, improving method accuracy and precision.

Cell-Based Thyroid Hormone Receptor (TR) Binding Studies

When evaluating structure-activity relationships (SAR) of thyroid hormone analogs, this compound is employed as a precursor or comparator ligand in competitive binding assays against TRα and TRβ . The ethyl ester modification enhances passive membrane permeability compared to the charged free acid, facilitating intracellular accumulation without the need for transfection or permeabilization agents. This allows for more physiologically relevant assessment of ligand uptake and receptor engagement in intact cell models.

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